molecular formula C6H8ClNO B2609484 5-(2-chloroethyl)-3-methyl-1,2-oxazole CAS No. 1849266-56-3

5-(2-chloroethyl)-3-methyl-1,2-oxazole

Cat. No.: B2609484
CAS No.: 1849266-56-3
M. Wt: 145.59
InChI Key: SOUQXZRISQBVTD-UHFFFAOYSA-N
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Description

5-(2-Chloroethyl)-3-methyl-1,2-oxazole is an organic compound with the molecular formula C6H8ClNO and a molecular weight of 145.59 g/mol . Its structure features a 1,2-oxazole (isoxazole) ring system substituted with a methyl group and a 2-chloroethyl side chain, making it a valuable intermediate in synthetic and medicinal chemistry research . This compound is primarily used For Research Use Only and serves as a versatile chemical building block . Researchers utilize this and similar heterocyclic compounds in the design and synthesis of novel molecules with potential biological activity . Structurally related azole derivatives are widely investigated in scientific literature for a range of properties, including antiviral activity and antifungal activity . The structural motif of a chloroethyl group on a heterocyclic core is a known feature in certain pharmacologically active substances, underscoring its utility in early-stage drug discovery and development efforts . Available for research applications, this product is characterized by its specific molecular structure (SMILES: CC1=NOC(=C1)CCCl) . Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-(2-chloroethyl)-3-methyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO/c1-5-4-6(2-3-7)9-8-5/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUQXZRISQBVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

No experimental ¹H or ¹³C NMR data for 5-(2-chloroethyl)-3-methyl-1,2-oxazole has been found in the public domain. In chemical synthesis and characterization studies, NMR spectroscopy is a cornerstone for elucidating the precise structure of a molecule. For this compound, ¹H NMR would be expected to show distinct signals for the methyl group, the ethyl chain protons, and the lone proton on the isoxazole (B147169) ring. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals would confirm the connectivity of the atoms. Similarly, ¹³C NMR would provide data on the chemical environment of each carbon atom, confirming the carbon skeleton. While spectral data for other isoxazole derivatives are available, these cannot be accurately extrapolated to this specific structure. researchgate.netmdpi.com

Utilization of Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

While databases provide a predicted monoisotopic mass of 145.02943 Da for this compound, experimental mass spectrometry data, including detailed fragmentation patterns, are not available. uni.lu High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, and techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) would reveal how the molecule breaks apart upon ionization. This fragmentation pattern is crucial for confirming the structure and identifying the compound in complex mixtures. Predicted mass-to-charge ratios (m/z) for various adducts, such as [M+H]⁺ and [M+Na]⁺, have been calculated but remain unconfirmed by empirical evidence. uni.lu

X-ray Crystallography for Single-Crystal Structure Analysis and Conformational Studies

No crystal structure data for this compound has been deposited in crystallographic databases. X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and conformational details in the solid state. While structures of other substituted isoxazoles have been determined, this crucial data is missing for the title compound, precluding any discussion of its specific solid-state conformation or intermolecular interactions. gazi.edu.tr

Chromatographic Methodologies (e.g., HPLC, GC) for Purity Assessment and Separation Research

Specific High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods for the analysis, purification, or purity assessment of this compound have not been reported. While general methods for the separation of isoxazole derivatives exist, the development of a specific method would require empirical testing to determine optimal conditions such as the choice of stationary phase (column), mobile phase composition, temperature, and detector. sielc.comnih.gov Such studies are essential for quality control in synthesis and for isolating the compound for further research.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations on Molecular Geometry, Electronic Structure, and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental properties of a molecule. For 5-(2-chloroethyl)-3-methyl-1,2-oxazole, these calculations can predict its three-dimensional structure with high accuracy. The optimized molecular geometry reveals key bond lengths, bond angles, and dihedral angles that define the spatial arrangement of the atoms.

The electronic structure of the molecule is another critical aspect that can be detailed through quantum chemical methods. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals also highlights the regions of the molecule that are most likely to be involved in chemical reactions.

Global reactivity descriptors, derived from the conceptual DFT framework, provide quantitative measures of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors help in understanding the molecule's propensity to accept or donate electrons in a chemical reaction.

Table 1: Calculated Molecular Properties of this compound (Illustrative Data)

ParameterCalculated Value
Total Energy (Hartree)-825.1234
HOMO Energy (eV)-7.12
LUMO Energy (eV)-0.58
HOMO-LUMO Gap (eV)6.54
Dipole Moment (Debye)3.45
Electronegativity (χ)3.85
Chemical Hardness (η)3.27
Global Electrophilicity Index (ω)2.26

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. For this compound, MD simulations can provide a detailed understanding of its conformational flexibility. The chloroethyl side chain can rotate around the single bonds, leading to various conformers with different energies. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating the molecule in a solvent, such as water or an organic solvent, it is possible to analyze the nature and strength of the interactions between the solute and solvent molecules. This includes hydrogen bonding and van der Waals forces. Understanding these interactions is crucial for predicting the solubility and transport properties of the compound. The simulations can also provide insights into how the molecule might interact with other molecules, which is fundamental for understanding its behavior in a complex environment.

In Silico Modeling for Prediction of Potential Reaction Pathways and Stability

In silico modeling can be employed to predict the potential reaction pathways and assess the stability of this compound under various conditions. Computational tools can simulate the degradation of the molecule, for instance, by hydrolysis or oxidation. These simulations can identify the most likely degradation products and the mechanisms of their formation. nih.govresearchgate.net Such predictive studies are crucial for understanding the shelf-life and potential environmental fate of the compound.

The stability of the isoxazole (B147169) ring itself can also be investigated. Computational methods can calculate the activation energies for ring-opening reactions, providing a measure of the ring's stability. These theoretical predictions can guide the design of more stable derivatives or suggest conditions under which the compound might be unstable.

Computational Approaches to Structure-Activity Relationship (SAR) Hypothesis Generation (excluding specific biological outcomes)

Computational methods are widely used to generate hypotheses about the relationship between a molecule's structure and its potential activity. For this compound, quantitative structure-activity relationship (QSAR) models can be developed. These models correlate variations in the physicochemical properties of a series of related compounds with changes in a particular activity.

The first step in generating a SAR hypothesis is to calculate a wide range of molecular descriptors for the target molecule and its analogs. These descriptors can be categorized as electronic (e.g., partial atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). By systematically modifying the structure of this compound in silico (for example, by changing the substituents on the isoxazole ring or altering the length of the alkyl chain) and calculating the corresponding descriptors, a dataset can be generated. Statistical methods can then be used to identify which descriptors are most correlated with a hypothetical activity. This allows for the generation of a SAR hypothesis that can guide the synthesis of new compounds with potentially enhanced or modulated activity profiles.

Mechanistic Biological Interaction Research Pre Clinical Focus

In Vitro Studies on Molecular Target Engagement and Ligand Binding Mechanisms

No publicly available studies have identified the specific molecular targets of 5-(2-chloroethyl)-3-methyl-1,2-oxazole. Research on other isoxazole-containing compounds has shown engagement with a variety of targets, including enzymes and proteins involved in cell signaling, but this information cannot be directly extrapolated to the subject compound. researchgate.netfrontiersin.org Data on its ligand binding mechanisms, affinity, or selectivity for any biological target is currently absent from scientific literature.

Exploration of Cellular and Subcellular Interaction Pathways (e.g., protein binding, membrane permeability research)

There is no published research detailing the interaction of this compound at a cellular or subcellular level. While some isoxazole (B147169) derivatives have been formulated to improve cellular permeability, specific data on this compound's ability to cross cell membranes, its potential to bind to plasma or intracellular proteins, or its subcellular localization have not been reported. nih.gov

Research on Enzymatic Biotransformation Mechanisms in Model Systems (excluding metabolic profiling for safety)

The enzymatic biotransformation of this compound has not been described in the literature. Studies on other heterocyclic molecules containing a chloroethyl group suggest this moiety can be a site for metabolism, but experimental evidence for this compound is lacking. Research into its degradation kinetics or the specific enzymes involved in its metabolism in model systems is unavailable. nih.gov

Investigation of Receptor Binding Kinetics and Efficacy in Academic Receptor Models

No information is available regarding the investigation of this compound in any receptor binding assays. There are no published studies detailing its binding kinetics (association or dissociation rates) or its efficacy (agonist, antagonist, or modulator activity) at any known receptor.

Studies on Cellular Uptake and Intracellular Distribution in Controlled Experimental Systems

Specific studies measuring the cellular uptake and subsequent intracellular distribution of this compound in controlled experimental systems have not been published. The mechanisms by which it might enter cells (e.g., passive diffusion, active transport) and where it may accumulate within the cell are unknown.

Analytical Methodologies for Detection and Quantification in Research Matrices

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods Coupled with Various Detectors for Research Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture. For a compound like 5-(2-chloroethyl)-3-methyl-1,2-oxazole, which possesses a chromophore in its isoxazole (B147169) ring, HPLC coupled with a Diode Array Detector (DAD) or a UV-Vis detector would be a primary approach.

The development of an HPLC method would begin with the selection of an appropriate stationary phase, typically a C18 reversed-phase column, and the optimization of the mobile phase composition. A common mobile phase for isoxazole derivatives would consist of a mixture of an aqueous component (e.g., water with a small percentage of formic acid or a buffer to control pH) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target analyte and any potential impurities or degradation products.

Detection would be optimized by determining the wavelength of maximum absorbance (λmax) of this compound, which is expected to be in the UV region. For enhanced sensitivity and selectivity, especially in complex matrices, HPLC coupled with a mass spectrometer (LC-MS) could be utilized. This would not only provide retention time data but also mass-to-charge ratio information, confirming the identity of the compound.

Method validation would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative HPLC-UV Method Parameters for Analysis of this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength Estimated λmax ~230 nm
Expected Retention Time ~8.5 min

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis in Complex Research Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Given its molecular weight and structure, this compound is amenable to GC-MS analysis. This method offers high resolution and sensitivity, making it suitable for trace analysis in complex research samples.

The sample would be introduced into the GC inlet, where it is vaporized. The choice of inlet temperature is critical to ensure efficient volatilization without thermal degradation. The vaporized sample is then transported by a carrier gas, typically helium or hydrogen, through a capillary column. The column's stationary phase would be selected based on the polarity of the analyte; a mid-polarity phase would likely be a good starting point. The temperature of the GC oven is programmed to increase over time, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

Following separation in the GC, the analyte enters the mass spectrometer. Electron ionization (EI) is a common ionization technique that would generate a characteristic fragmentation pattern for this compound. This mass spectrum serves as a "fingerprint" for identification. For quantification, selected ion monitoring (SIM) can be employed, where only specific fragment ions are monitored, significantly increasing sensitivity and selectivity.

Table 2: Representative GC-MS Parameters and Expected Ions for this compound

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 80 °C (1 min), then 15 °C/min to 280 °C (5 min)
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 40-300 m/z
Expected Molecular Ion (M+) m/z [value]
Key Fragment Ions [List of hypothetical m/z values]

Advanced Spectrophotometric and Spectrofluorometric Techniques for Quantitative Analysis in Research Settings

UV-Visible spectrophotometry can be a straightforward and cost-effective method for the quantitative analysis of this compound in solutions, provided there are no interfering substances that absorb at the same wavelength. The analysis is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax of the compound.

While many isoxazole derivatives are known to be fluorescent, the intrinsic fluorescence of this compound would need to be experimentally determined. If the compound is fluorescent, spectrofluorometry can offer higher sensitivity and selectivity compared to spectrophotometry. This technique involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. The intensity of the emitted fluorescence is proportional to the concentration of the analyte. The development of a spectrofluorometric method would involve determining the optimal excitation and emission wavelengths and validating the method for its quantitative performance.

Table 3: Hypothetical Spectrophotometric Data for Quantification of this compound

Concentration (µg/mL)Absorbance at λmax
10.105
2.50.262
50.525
101.050
151.575
Linearity (R²) > 0.999
Molar Absorptivity (ε) [Calculated Value] L mol⁻¹ cm⁻¹

Electrochemical and Capillary Electrophoresis Methods for Specific Research Applications

Electrochemical methods could potentially be developed for the detection of this compound if the molecule possesses electroactive moieties that can be oxidized or reduced within a practical potential window. Cyclic voltammetry could be used to study the electrochemical behavior of the compound at a suitable electrode, such as a glassy carbon electrode. derpharmachemica.com If a distinct oxidation or reduction peak is observed, a quantitative method like differential pulse voltammetry or square wave voltammetry could be developed, offering high sensitivity.

Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an applied electric field. researchgate.net For a neutral molecule like this compound, micellar electrokinetic chromatography (MEKC), a mode of CE, would be the most appropriate approach. In MEKC, a surfactant is added to the buffer to form micelles. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation. The development of a MEKC method would involve optimizing the buffer pH, surfactant concentration, and applied voltage to achieve the desired separation and analysis time.

Table 4: Potential Capillary Electrophoresis (MEKC) Method Parameters

ParameterValue
Capillary Fused silica, 50 cm total length, 50 µm I.D.
Background Electrolyte 25 mM Sodium borate (B1201080) buffer, pH 9.2
Surfactant 50 mM Sodium dodecyl sulfate (B86663) (SDS)
Applied Voltage 20 kV
Temperature 25 °C
Detection UV at estimated λmax ~230 nm

Emerging Research Frontiers and Future Directions

Exploration of Novel and Sustainable Synthetic Methodologies

Traditional synthesis routes for isoxazole (B147169) derivatives often face challenges such as long reaction times, harsh conditions, and the use of hazardous solvents. mdpi.compreprints.org Modern research is focused on developing greener, more efficient, and sustainable methods applicable to the synthesis of compounds like 5-(2-chloroethyl)-3-methyl-1,2-oxazole.

Key advancements include:

Ultrasound-Assisted Synthesis: Sonochemistry has emerged as a powerful tool for accelerating organic reactions. preprints.org Ultrasound irradiation can significantly reduce reaction times and improve yields in the synthesis of isoxazole derivatives, often under milder conditions and with less byproduct formation. mdpi.com This technique aligns with the principles of green chemistry by enhancing energy efficiency. preprints.org

Deep Eutectic Solvents (DES): As an alternative to traditional volatile organic solvents, DES are gaining traction. One study demonstrated a continuous flow synthesis of 3,5-disubstituted isoxazoles using a DES, achieving yields up to 95% within 10 minutes. acs.org This approach not only offers an eco-friendly reaction medium but also allows for the separation and recovery of the solvent for reuse. acs.org

Biocatalysis and Green Solvents: Innovative protocols are utilizing natural catalysts and environmentally benign solvents. For instance, a one-pot, three-component reaction for synthesizing isoxazole derivatives has been successfully achieved using fruit juices like Cocos nucifera L. (coconut) juice in an aqueous medium. nih.gov This method avoids toxic reagents and highlights a sustainable pathway for chemical synthesis. nih.gov

Metal-Free, One-Pot Approaches: To circumvent the reliance on expensive and potentially toxic metal catalysts, metal-free synthetic routes are being developed. A one-pot, room temperature method using a reusable ionic liquid has been reported for the synthesis of isoxazoles directly from aldehydes, showcasing high efficiency and reusability of the catalytic system. researchgate.net

Table 1: Comparison of Modern Synthetic Methodologies for Isoxazoles

Methodology Key Advantages Typical Yields Reaction Time Sustainability Aspect
Ultrasound-Assisted Synthesis Reduced reaction time, improved yields, energy efficiency Up to 95% mdpi.com Minutes mdpi.com Lower energy consumption, often uses green solvents like water mdpi.compreprints.org
Deep Eutectic Solvents (DES) Eco-friendly, cost-effective, reusable solvent system Up to 95% acs.org ~10 minutes acs.org High atom economy, solvent recyclability acs.org
Fruit Juice-Mediated Synthesis Use of natural catalysts, avoids toxic reagents Up to 92% nih.gov Varies (e.g., hours) Biodegradable catalyst, use of water as a solvent nih.gov
Metal-Free Ionic Liquid Catalysis Avoids cytotoxic/expensive metals, reusable catalyst Good to excellent Varies Catalyst is reusable for multiple cycles researchgate.net

Advanced Spectroscopic Characterization of Complex Derivatives and Metabolites (academic, non-clinical)

A thorough understanding of the structure of this compound and its complex derivatives or potential metabolites requires sophisticated spectroscopic techniques. While standard 1D NMR (¹H and ¹³C) and IR spectroscopy provide basic structural confirmation, advanced methods are necessary for unambiguous elucidation of more complex structures. ipb.ptmdpi.com

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing connectivity between atoms. ipb.pt

COSY reveals proton-proton couplings (e.g., within the chloroethyl side chain).

HSQC/HMQC correlates protons directly to the carbons they are attached to.

HMBC shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular scaffold and confirming the substitution pattern on the isoxazole ring. ipb.pt

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can determine the spatial proximity of atoms, which is vital for confirming the configuration and conformation of larger, more complex derivatives. ipb.pt

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of the elemental composition of a molecule. rsc.org Techniques like tandem mass spectrometry (MS/MS) are used to fragment the molecule, providing valuable structural information about its constituent parts, which is particularly useful for identifying metabolites.

Table 2: Application of Advanced Spectroscopic Techniques

Technique Type of Information Provided Relevance to Isoxazole Derivatives
2D NMR (COSY, HSQC, HMBC) Atom connectivity (¹H-¹H, ¹H-¹³C) Unambiguously assigns all proton and carbon signals and confirms the substitution pattern of the heterocyclic ring and side chains. ipb.pt
2D NOESY/ROESY Spatial proximity of nuclei Elucidates the 3D structure and stereochemistry of complex derivatives. ipb.pt
High-Resolution Mass Spectrometry (HRMS) Exact mass and elemental formula Confirms molecular formula and aids in the identification of unknown metabolites. rsc.org
Tandem Mass Spectrometry (MS/MS) Structural fragmentation patterns Helps in sequencing molecular fragments to identify metabolites by showing how the parent molecule breaks down.

Deeper Elucidation of Mechanistic Insights at the Molecular and Cellular Level

Isoxazole derivatives are known to exhibit a wide range of biological activities, often through specific interactions with biological macromolecules. nih.govresearchgate.net For a compound like this compound, academic research aims to uncover its mechanism of action at a fundamental level.

Potential mechanisms of action for isoxazole derivatives, which could be investigated for this specific compound in a non-clinical context, include:

Enzyme Inhibition: Many isoxazole-containing compounds act as inhibitors of specific enzymes. For example, some derivatives are known to inhibit COX-2, aromatase, or various kinases. nih.govmdpi.com Mechanistic studies would involve enzyme assays to determine inhibitory constants (e.g., IC₅₀) and kinetic studies to understand the mode of inhibition (e.g., competitive, non-competitive).

Induction of Apoptosis: In cancer research, isoxazole derivatives have been shown to induce programmed cell death (apoptosis). nih.govresearchgate.net Investigating this mechanism would involve studying the activation of key apoptotic proteins like caspases and the regulation of pro- and anti-apoptotic factors such as the Bcl-2 family of proteins. mdpi.com

Receptor Agonism/Antagonism: The isoxazole ring is a key pharmacophore in compounds that interact with cellular receptors. mdpi.com For instance, certain derivatives are agonists for the Farnesoid X receptor (FXR), a nuclear receptor involved in metabolism. nih.gov Mechanistic studies would use cell-based reporter assays and binding studies to characterize receptor interaction.

Integration of Multi-Omics Data for Comprehensive Biological Interaction Profiling (academic, non-clinical)

To obtain a holistic view of how a compound like this compound interacts with a biological system, researchers are moving towards multi-omics approaches. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics.

A particularly relevant technique for small molecules is chemoproteomics , which aims to identify the protein targets of a compound on a proteome-wide scale. cityu.edu.hk Recent breakthroughs have shown that the isoxazole ring itself can function as an intrinsic photo-cross-linker. biorxiv.orgnih.gov

Photoaffinity Labeling: Upon irradiation with UV light, the isoxazole ring can become reactive and form a covalent bond with nearby proteins. biorxiv.orgwikipedia.org

Probe Development: The this compound structure could be modified to include a bio-orthogonal tag (like an alkyne or azide). This tagged probe would be introduced to cells or cell lysates.

Target Identification: After UV irradiation to induce cross-linking, the tagged proteins are enriched and subsequently identified using mass spectrometry-based proteomics. cityu.edu.hk

Multi-Omics Integration: The identified protein targets can then be analyzed in the context of other omics data. For example, transcriptomics could reveal if the compound alters the expression of genes encoding the identified target proteins, providing a more comprehensive understanding of the compound's biological impact.

This approach allows for an unbiased, system-wide identification of molecular interactions, moving beyond a single-target hypothesis. nih.gov

Identification of New Research Applications Beyond Current Scope

The unique chemical properties of the isoxazole ring open up applications beyond traditional pharmacology. The this compound scaffold, with its reactive chloroethyl handle, is well-suited for exploration in these novel areas.

Chemical Probes and Imaging Agents: Isoxazole derivatives have been successfully developed as fluorescent probes. nih.gov By attaching a fluorophore to the core structure, these molecules can be used to visualize specific biological structures or processes in cellular imaging techniques. The chloroethyl group on this compound provides a convenient point for chemical ligation to a fluorescent dye.

Chemoproteomic Tools: As mentioned, the intrinsic photoreactivity of the isoxazole ring makes it a minimalist photo-cross-linker. biorxiv.org This positions isoxazole-containing molecules as powerful tools for activity-based protein profiling and identifying the cellular targets of drugs, a process crucial for understanding off-target effects and for drug repurposing. cityu.edu.hknih.gov

Material Science Scaffolds: Isoxazole derivatives have been investigated for their potential use in polymers and liquid crystals. researchgate.net The rigid, planar structure of the isoxazole ring can be incorporated into polymer backbones or as pendant groups to influence the material's thermal and optical properties. The development of novel polymers and organic electronic materials represents a significant research avenue for functionalized isoxazoles. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2-chloroethyl)-3-methyl-1,2-oxazole, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions of appropriately substituted precursors. For example, analogous oxazole derivatives (e.g., 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole) have been prepared using AuCl₃-catalyzed cyclization of alkynone oximes in dry dichloromethane under inert conditions . Optimization involves adjusting catalyst loading (e.g., 1 mol% AuCl₃) and reaction time, monitored by TLC. Purification via column chromatography (silica gel, EtOAc/hexane) ensures high yield and purity .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze ¹H and ¹³C NMR spectra to confirm substituent positions and chlorine integration.
  • Mass Spectrometry : Validate molecular weight (e.g., expected m/z ≈ 145 for related oxazoles) .
  • HPLC/GC-MS : Assess purity ≥97% using reverse-phase HPLC with UV detection .

Q. What safety protocols are critical when handling chlorinated oxazole derivatives?

  • Methodological Answer : Use EN 374-certified gloves, eye protection, and respiratory masks in ventilated fume hoods. Avoid skin contact due to potential toxicity; employ barrier creams and post-handling handwashing protocols . Environmental contamination risks require sealed containers and waste disposal via approved chemical channels .

Advanced Research Questions

Q. How can crystallographic data resolve electronic and steric effects of the chloroethyl substituent in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., Bruker Kappa APEXII CCD) provides bond lengths, angles, and torsional parameters. For analogous compounds, dihedral angles between the oxazole ring and substituents (e.g., 15.2–17.1° for phenyl/methoxy groups) highlight steric interactions . Refinement via SHELXL97 with least-squares matrix (R-factor <0.04) ensures accuracy .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data for this compound?

  • Methodological Answer : Cross-validate using complementary methods:

  • DFT Calculations : Compare experimental bond lengths (e.g., C–Cl ≈ 1.74 Å) with theoretical models.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π contacts) observed in crystal packing .
  • Dynamic NMR : Resolve conformational flexibility that may cause spectral broadening .

Q. How does the chloroethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing chlorine enhances electrophilicity at the β-carbon. Monitor reactivity via kinetic studies (e.g., SN2 reactions with NaN₃ in DMF at 60°C). Track substitution products using LC-MS and compare with computational predictions (e.g., Hammett σ constants for substituent effects) .

Q. What intermolecular interactions dominate the solid-state packing of this compound?

  • Methodological Answer : Centrosymmetric dimers stabilized by C–H···π interactions (e.g., H1···Cg distances ≈ 2.8 Å) are common in oxazoles . Hydrogen-bonding networks can be mapped using Mercury software, with van der Waals radii adjustments for chlorine’s polarizability .

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